![molecular formula C12H12Cl3FN4O4S B11998325 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes fluorine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene to form the corresponding thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to introduce the trichloroethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino Derivative: Formed through the reduction of the nitro group.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent and conditions.
Substituted Derivatives: Products formed by replacing the fluorine atom with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the nitro and thiourea groups allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorine, nitro, and thiourea groups provides unique reactivity and interaction profiles, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12Cl3FN4O4S |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H12Cl3FN4O4S/c1-24-8-3-2-6(4-7(8)20(22)23)17-11(25)19-10(12(13,14)15)18-9(21)5-16/h2-4,10H,5H2,1H3,(H,18,21)(H2,17,19,25) |
InChI Key |
NCQGEXDYMKDBKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


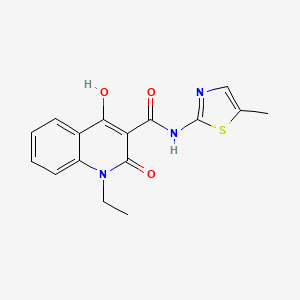

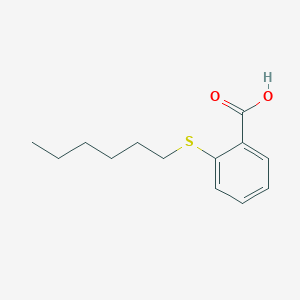

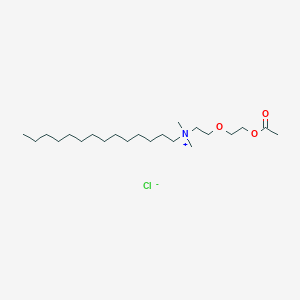
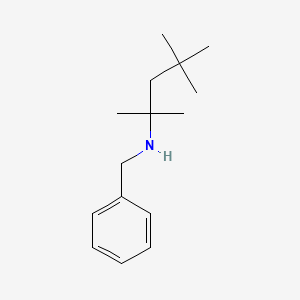

![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
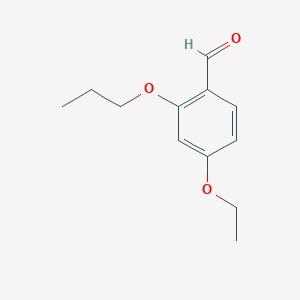

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

